molecular formula C13H11NO B1612825 N-(naphthalen-1-yl)prop-2-enamide CAS No. 22302-62-1

N-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B1612825
CAS No.: 22302-62-1
M. Wt: 197.23 g/mol
InChI Key: MQDUBLLPBLXPNJ-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)prop-2-enamide” is an organic chemical compound . It is also known as N-phenylnaphthyl-2-propenamide or NPNP.


Synthesis Analysis

New N-(naphthalen-1-yl)propanamide was synthesized and studied for their antimicrobial activity. The final compounds were procured by reacting N-(naphthalen-1-yl)propanamide with some 2-mercapto aryl or dithiocarbamate salt derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H11NO . The molecular weight is 197.23 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.23 g/mol. The compound has a molecular formula of C13H11NO .

Scientific Research Applications

Supramolecular Chemistry and Sensors

Naphthalene diimides have been applied in supramolecular chemistry, serving as building blocks for constructing complex molecular architectures. Their ability to form host-guest complexes is exploited in molecular switching devices, including catenanes and rotaxanes, which are fundamental in the development of nanoscale machines and devices. Additionally, NDIs have been used to create ion channels by ligand gating and as gelators for sensing aromatic systems, showcasing their versatility in sensor applications (Kobaisi et al., 2016).

Catalysis and Medicinal Applications

In the realm of catalysis, NDIs have been explored for their potential in catalyzing reactions through anion-π interactions, highlighting their role in innovative catalytic strategies. Their intercalation with DNA and related biological interactions offer pathways to medicinal applications, including targeting specific DNA structures for therapeutic purposes (Kobaisi et al., 2016).

Material Science and Organic Electronics

NDIs have found significant applications in material science, particularly in the development of organic electronics. Their high electron affinity and good charge carrier mobility make them ideal candidates for organic field-effect transistors (OFETs) and organic photovoltaic devices. Core-substituted NDIs have been studied for their photophysical properties and potential applications in artificial photosynthesis and as components in solar cell technology (Bhosale et al., 2008).

Environmental and Corrosion Science

Research has also extended into the environmental applications of NDI derivatives, including their role in the biodegradation of pollutants. Studies on the catabolism of NAP (a closely related compound) by microbial strains illustrate the environmental relevance of NDIs in degrading synthetic compounds (Huang et al., 2019). Furthermore, NDIs have been investigated as corrosion inhibitors, demonstrating their potential in improving the corrosion resistance of metals in acidic conditions, which is crucial for extending the lifespan of industrial materials (Kannan et al., 2018).

Properties

IUPAC Name

N-naphthalen-1-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDUBLLPBLXPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621154
Record name N-(Naphthalen-1-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22302-62-1
Record name N-1-Naphthalenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22302-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Naphthalen-1-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Naphthyl)acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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